2,7,4'-Trihydroxyisoflavanone
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Overview
Description
2,4',7-trihydroxyisoflavanone is a hydroxyisoflavanone that is isoflavanone with hydroxy substituents at positions 2, 7 and 4'. It is a hydroxyisoflavanone and a lactol.
Scientific Research Applications
Enzymatic Characterization and Biosynthesis
- Enzymatic Role in Isoflavonoid Formation : 2-Hydroxyisoflavanone dehydratase, an enzyme crucial in the formation of the isoflavonoid skeleton, was characterized from Pueraria lobata cell cultures. This enzyme specifically interacts with 2,7,4'-trihydroxyisoflavanone, indicating its importance in isoflavonoid biosynthesis (Hakamatsuka, Mori, Ishida, Ebizuka, & Sankawa, 1998).
- Molecular Characterization in Soybean : A study on soybean (Glycine max) characterized a cytochrome P450 enzyme that converts flavanones to isoflavonoids, a process likely involving 2,7,4'-trihydroxyisoflavanone. This indicates the compound's role in plant isoflavonoid biosynthesis (Steele, Gijzen, Qutob, & Dixon, 1999).
Chemical Synthesis and Applications
- Synthesis for Bioactivity Studies : A large-scale synthesis method for 6,7,4'-trihydroxyisoflavanone, closely related to 2,7,4'-trihydroxyisoflavanone, has been developed for bioactivity studies and potential drug development, indicating the compound's pharmacological significance (Liu et al., 2014).
Antimicrobial and Antioxidant Properties
- Antibacterial and Antioxidant Activity : Isolated compounds from Erythrina livingstoniana, including flavanones structurally related to 2,7,4'-trihydroxyisoflavanone, exhibited notable antibacterial and antioxidant properties. This suggests potential antimicrobial and health-promoting applications of similar compounds (Bedane et al., 2015).
Photoprotection and Stress Response in Plants
- UV-Induced Accumulation in Plants : Research on Astragalus membranaceus demonstrated that ultraviolet irradiation induces the accumulation of isoflavonoids, possibly including derivatives of 2,7,4'-trihydroxyisoflavanone. This suggests a role in plant stress responses and photoprotection (Xu et al., 2011).
properties
Product Name |
2,7,4'-Trihydroxyisoflavanone |
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Molecular Formula |
C15H12O5 |
Molecular Weight |
272.25 g/mol |
IUPAC Name |
2,7-dihydroxy-3-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H12O5/c16-9-3-1-8(2-4-9)13-14(18)11-6-5-10(17)7-12(11)20-15(13)19/h1-7,13,15-17,19H |
InChI Key |
YACUBWOKTPOMNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2C(OC3=C(C2=O)C=CC(=C3)O)O)O |
synonyms |
2,7,4'-trihydroxyisoflavanone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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